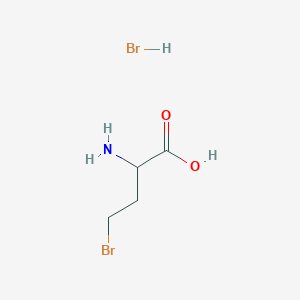
2-氨基-4-溴丁酸氢溴酸盐
描述
2-Amino-4-bromobutanoic acid hydrobromide, or 2-ABBH, is an organic compound used for a variety of applications in scientific research. This compound has been studied for its biochemical and physiological effects, and it has been used as a reagent in organic synthesis. In
科学研究应用
金属氨基酸的合成
该化合物可用于合成金属氨基酸,例如[34 S]富集蛋氨酸 (34 S-Met)、碲蛋氨酸 (TeMet) 和硒高半胱氨酸 (SeHLan) .
立体选择性制备的构件
它用作立体选择性制备谷氨酰-γ-谷氨酸膦酰肽类似物的构件 . 这些类似物是叶酸多聚谷氨酸合成酶的有效抑制剂,该酶参与叶酸的代谢。
药物合成中间体
它用作药物合成的中间体 . 来源中未提及使用该化合物作为中间体的具体药物,但在制药行业中,使用此类化合物进行药物合成是一种常见的做法。
SAM 和氮类似物的合成
该化合物是S-腺苷甲硫氨酸 (SAM) 及其氮类似物化学合成的重要中间体 . SAM 是一种参与甲基转移的常见辅基。
非天然氨基酸的前体
它可用于制备L-硒代蛋氨酸和一些非天然氨基酸的前体 . L-硒代蛋氨酸是硒蛋白中的一种重要化合物,硒蛋白一直是许多癌症相关研究的重点。
在癌症研究中的作用
安全和危害
“2-Amino-4-bromobutanoic acid hydrobromide” causes skin irritation and serious eye irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, and use personal protective equipment. In case of skin contact, wash with plenty of water. If eye irritation persists, get medical advice/attention .
作用机制
Target of Action
It is known to be used in the synthesis of metalloaminoacids , which suggests that it may interact with proteins or enzymes that utilize these amino acids.
Mode of Action
It is known that the compound can react with different nitrogen, oxygen, and sulfur nucleophiles . This suggests that it may interact with its targets through nucleophilic substitution reactions, leading to the formation of non-natural amino acids characterized by basic or heterocyclic side chains .
Biochemical Pathways
Given its role in the synthesis of metalloaminoacids , it may influence pathways involving these amino acids.
Pharmacokinetics
Its solubility in dmf, dmso, and methanol suggests that it may have good bioavailability.
Result of Action
It is used in the synthesis of non-natural amino acids and metalloaminoacids , suggesting that it may influence protein structure and function.
Action Environment
It is known to be stable in an inert atmosphere at room temperature , suggesting that it may be sensitive to oxygen and temperature changes.
生化分析
Biochemical Properties
2-Amino-4-bromobutanoic acid hydrobromide plays a significant role in biochemical reactions, particularly in the synthesis of metalloaminoacids such as telluromethionine and selenohomolanthionine . This compound interacts with enzymes and proteins involved in amino acid metabolism, including aminoacyl-tRNA synthetases and transaminases. The bromine atom in 2-Amino-4-bromobutanoic acid hydrobromide can participate in nucleophilic substitution reactions, allowing it to form covalent bonds with nucleophiles such as nitrogen, oxygen, and sulfur atoms in biomolecules . These interactions can lead to the formation of nonnatural amino acids with unique properties and functions.
Cellular Effects
2-Amino-4-bromobutanoic acid hydrobromide has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of enzymes involved in amino acid biosynthesis and degradation, leading to changes in the levels of key metabolites . Additionally, 2-Amino-4-bromobutanoic acid hydrobromide can affect cell signaling pathways by interacting with receptors and other signaling proteins, potentially altering cellular responses to external stimuli . These effects can have downstream consequences on gene expression and cellular function, highlighting the importance of this compound in studying cellular biochemistry.
Molecular Mechanism
The molecular mechanism of action of 2-Amino-4-bromobutanoic acid hydrobromide involves its ability to form covalent bonds with biomolecules through nucleophilic substitution reactions . The bromine atom in the compound can be displaced by nucleophiles, leading to the formation of new covalent bonds with amino acids, peptides, and proteins . This reactivity allows 2-Amino-4-bromobutanoic acid hydrobromide to modify the structure and function of biomolecules, potentially inhibiting or activating enzymes and altering gene expression . The compound’s ability to interact with a wide range of biomolecules makes it a versatile tool for studying molecular mechanisms in biochemistry.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-4-bromobutanoic acid hydrobromide can change over time due to its stability and degradation properties . The compound is relatively stable under standard storage conditions, but it can degrade over time when exposed to light, heat, or moisture . Long-term studies have shown that 2-Amino-4-bromobutanoic acid hydrobromide can have lasting effects on cellular function, particularly in in vitro and in vivo models . These effects may include changes in enzyme activity, metabolite levels, and gene expression, highlighting the importance of considering temporal factors when using this compound in biochemical research.
Dosage Effects in Animal Models
The effects of 2-Amino-4-bromobutanoic acid hydrobromide in animal models can vary depending on the dosage administered . At low doses, the compound may have minimal effects on cellular function and metabolism, while higher doses can lead to significant changes in enzyme activity, metabolite levels, and gene expression . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response in the animal model . Additionally, high doses of 2-Amino-4-bromobutanoic acid hydrobromide can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes . These findings underscore the importance of carefully controlling the dosage when using this compound in animal studies.
Metabolic Pathways
2-Amino-4-bromobutanoic acid hydrobromide is involved in several metabolic pathways, particularly those related to amino acid metabolism . The compound can be incorporated into proteins and peptides through the action of aminoacyl-tRNA synthetases, leading to the formation of nonnatural amino acids with unique properties . Additionally, 2-Amino-4-bromobutanoic acid hydrobromide can interact with enzymes involved in amino acid biosynthesis and degradation, affecting metabolic flux and metabolite levels . These interactions highlight the compound’s potential to modulate metabolic pathways and provide insights into the regulation of amino acid metabolism.
Transport and Distribution
The transport and distribution of 2-Amino-4-bromobutanoic acid hydrobromide within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through amino acid transporters, allowing it to enter the cytoplasm and interact with intracellular biomolecules . Once inside the cell, 2-Amino-4-bromobutanoic acid hydrobromide can be distributed to various cellular compartments, including the cytosol, mitochondria, and endoplasmic reticulum . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function, highlighting the importance of understanding its transport and distribution properties.
Subcellular Localization
The subcellular localization of 2-Amino-4-bromobutanoic acid hydrobromide can affect its activity and function within the cell . The compound can be targeted to specific cellular compartments through the action of targeting signals and post-translational modifications . For example, 2-Amino-4-bromobutanoic acid hydrobromide can be directed to the mitochondria through the action of mitochondrial targeting signals, allowing it to interact with mitochondrial enzymes and proteins . Additionally, the compound can be localized to the endoplasmic reticulum through the action of endoplasmic reticulum targeting signals, influencing its interactions with endoplasmic reticulum-associated biomolecules . These localization properties highlight the importance of understanding the subcellular distribution of 2-Amino-4-bromobutanoic acid hydrobromide in studying its biochemical effects.
属性
IUPAC Name |
2-amino-4-bromobutanoic acid;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrNO2.BrH/c5-2-1-3(6)4(7)8;/h3H,1-2,6H2,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLMXICGDYZOJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(C(=O)O)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30551717 | |
| Record name | 2-Amino-4-bromobutanoic acid--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30551717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76338-90-4 | |
| Record name | 2-Amino-4-bromobutyric acid hydrobromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76338-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-bromobutanoic acid--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30551717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butanoic acid, 2-amino-4-bromo-, hydrobromide (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B1283088.png)

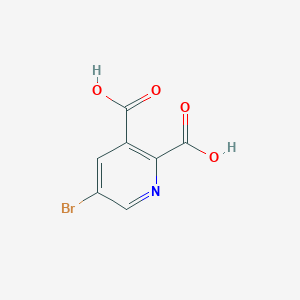

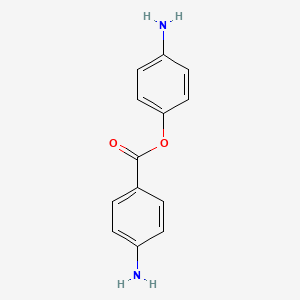

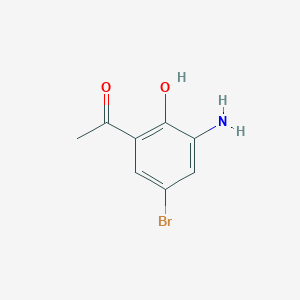
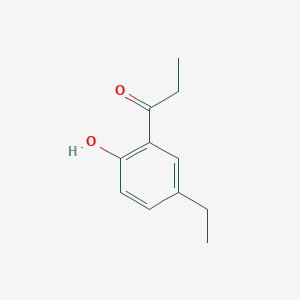


![3-(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B1283127.png)


